molecular formula C23H20O2 B12608158 4-(Pyren-1-YL)butyl prop-2-enoate CAS No. 877066-81-4

4-(Pyren-1-YL)butyl prop-2-enoate

Cat. No.: B12608158
CAS No.: 877066-81-4
M. Wt: 328.4 g/mol
InChI Key: XOYPDEVOCWZGPN-UHFFFAOYSA-N
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Description

4-(Pyren-1-YL)butyl prop-2-enoate is an organic compound that belongs to the family of acrylates. Acrylates are esters of acrylic acid and are known for their diverse applications in various fields due to their unique chemical properties. The compound features a pyrene moiety, which is a polycyclic aromatic hydrocarbon, attached to a butyl chain that is further connected to a prop-2-enoate group. This structure imparts unique photophysical and electronic properties to the compound, making it valuable in scientific research and industrial applications .

Preparation Methods

The synthesis of 4-(Pyren-1-YL)butyl prop-2-enoate typically involves the esterification of acrylic acid with 4-(pyren-1-yl)butanol. This reaction is catalyzed by sulfuric acid and involves the removal of water to drive the reaction to completion. The general reaction conditions include:

Industrial production methods may involve similar esterification processes but on a larger scale, with optimized conditions for higher yields and purity. The use of continuous reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

4-(Pyren-1-YL)butyl prop-2-enoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

Scientific Research Applications

4-(Pyren-1-YL)butyl prop-2-enoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Pyren-1-YL)butyl prop-2-enoate is primarily based on its ability to interact with various molecular targets through its pyrene moiety. The pyrene group can intercalate between DNA bases, leading to changes in the DNA structure and function. Additionally, the compound’s photophysical properties allow it to act as a fluorescent probe, making it useful in imaging and diagnostic applications .

Comparison with Similar Compounds

4-(Pyren-1-YL)butyl prop-2-enoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the pyrene moiety with the acrylate group, providing both photophysical properties and polymerization potential .

Properties

CAS No.

877066-81-4

Molecular Formula

C23H20O2

Molecular Weight

328.4 g/mol

IUPAC Name

4-pyren-1-ylbutyl prop-2-enoate

InChI

InChI=1S/C23H20O2/c1-2-21(24)25-15-4-3-6-16-9-10-19-12-11-17-7-5-8-18-13-14-20(16)23(19)22(17)18/h2,5,7-14H,1,3-4,6,15H2

InChI Key

XOYPDEVOCWZGPN-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1

Origin of Product

United States

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